molecular formula C25H27ClN2O B587445 Meclizine N'-Oxide CAS No. 114624-69-0

Meclizine N'-Oxide

Cat. No. B587445
CAS RN: 114624-69-0
M. Wt: 406.954
InChI Key: NDTIJUDMDNMOFC-UHFFFAOYSA-N
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Description

Meclizine is used to prevent and control nausea, vomiting, and dizziness caused by motion sickness. It is also used for vertigo (dizziness or lightheadedness) caused by ear problems . Meclizine is an antihistamine .


Synthesis Analysis

A specific stability-indicating reversed-phase high-performance liquid chromatographic method was developed and validated for the estimation of meclizine hydrochloride (MEC) in tablet dosage form . The HPLC method has shown adequate separation of MEC from their degradation products .


Molecular Structure Analysis

The molecular formula of Meclizine N’-Oxide is C25 H27 Cl N2 O and its molecular weight is 406.95 .


Chemical Reactions Analysis

A specific stability-indicating reversed-phase high-performance liquid chromatographic method was developed and validated for the estimation of meclizine hydrochloride (MEC) in tablet dosage form . The HPLC method has shown adequate separation of MEC from their degradation products .


Physical And Chemical Properties Analysis

The molecular formula of Meclizine N’-Oxide is C25 H27 Cl N2 O and its molecular weight is 406.95 .

Scientific Research Applications

Neuroprotective Properties in Parkinson Disease

Meclizine has been identified for its neuroprotective properties in Parkinson disease cell models. It protects against apoptosis and cell death in SH-SY5Y cells and rat primary cortical cultures. This protection is mediated by its ability to enhance glycolysis and increase mitochondrial hyperpolarization, making it a candidate for further investigation in Parkinson disease treatment (Hong, Chau, & Schapira, 2016).

Voltammetric Analysis in Pharmaceuticals and Biological Fluid

A methodology for the voltammetric behavior of meclizine hydrochloride using different nano modified electrodes has been developed. This method, which employs cyclic and square wave voltammetry, offers a simple, precise, inexpensive, and highly sensitive approach for the analysis of meclizine hydrochloride in pharmaceuticals and biological fluids (Hendawy, Abdellatef, Hassan, & Abu Shagor, 2018).

Metabolism and Pharmacokinetics

Meclizine's pharmacokinetics have been studied, revealing insights into its metabolism and absorption. A study showed that CYP2D6 is the dominant enzyme for meclizine's metabolism, which can contribute to the variability in its effects. This has implications for its clinical use, particularly in managing motion sickness (Wang et al., 2012).

Neuroprotection in Huntington's Disease Models

Meclizine has been found to provide neuroprotection in models of Huntington's disease. This effect is not attributed to its anti-histaminergic or anti-muscarinic activity but rather to its ability to suppress mitochondrial respiration. This discovery opens potential therapeutic applications for meclizine in the treatment of Huntington's disease (Gohil et al., 2011).

Protection Against Ischemia–Reperfusion Injury in Kidneys

Preconditioning with meclizine has been shown to protect the kidney against ischemia-reperfusion injury. This is achieved by potentiating glycolytic metabolism and attenuating mitochondrial respiration, reducing cell injury, inflammation, oxidative stress, and tubular injury. This finding suggests meclizine's potential as a therapeutic agent in preventing acute kidney injury (Kishi et al., 2015).

Inhibitory Effect on Cytochrome P450 3A

Meclizine acts as an agonist of the human pregnane X receptor (PXR) and inhibits the human CYP3A enzymes. This dual role gives rise to opposing effects on the functional activity of CYP3A and highlights the complexity of meclizine's pharmacodynamics (Foo et al., 2015).

Mechanism of Action

Target of Action

Meclizine N’-Oxide is a metabolite of the histamine H1 receptor antagonist meclizine . The primary target of Meclizine N’-Oxide is likely to be the histamine H1 receptor . This receptor plays a crucial role in the transmission of signals in the central nervous system and is involved in various physiological functions such as smooth muscle contraction, vasodilation, bronchoconstriction, and regulation of sleep-wake cycles .

Mode of Action

As a metabolite of meclizine, Meclizine N’-Oxide is expected to share a similar mode of action. Meclizine acts as an antagonist at the histamine H1 receptor, meaning it binds to the receptor and inhibits its activation by histamine . This action can lead to a reduction in symptoms such as nausea, vomiting, and dizziness associated with motion sickness .

Biochemical Pathways

histaminergic neurotransmission pathway . By blocking the H1 receptor, Meclizine N’-Oxide can inhibit the transmission of signals from the vestibular nuclei and NTS to the CTZ and medullary vomiting center .

Pharmacokinetics

Meclizine, its parent compound, is known to have an onset of action of about 1 hour, with effects lasting between 8 to 24 hours . Meclizine is metabolized in the liver, primarily by the enzyme CYP2D6 . It is reasonable to assume that Meclizine N’-Oxide might have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The molecular and cellular effects of Meclizine N’-Oxide’s action are likely to be similar to those of meclizine. By blocking the H1 receptor, Meclizine N’-Oxide can reduce the transmission of signals that lead to symptoms of motion sickness, such as nausea, vomiting, and dizziness .

Safety and Hazards

No special precautions are necessary if used correctly. Avoid breathing dust/fume/gas/mist/vapours/spray. Avoid prolonged or repeated exposure. Keep away from sources of ignition. Take precautionary measures against static discharge .

Future Directions

Meclizine is used in adults and children aged 12 years and older to treat or prevent nausea, vomiting and dizziness caused by motion sickness . Meclizine is also used in adults to treat symptoms of vertigo (dizziness or spinning sensation) caused by disease that affects your inner ear .

properties

IUPAC Name

4-[(4-chlorophenyl)-phenylmethyl]-1-[(3-methylphenyl)methyl]-1-oxidopiperazin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27ClN2O/c1-20-6-5-7-21(18-20)19-28(29)16-14-27(15-17-28)25(22-8-3-2-4-9-22)23-10-12-24(26)13-11-23/h2-13,18,25H,14-17,19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDTIJUDMDNMOFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C[N+]2(CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20709063
Record name 4-[(4-Chlorophenyl)(phenyl)methyl]-1-[(3-methylphenyl)methyl]-1-oxo-1lambda~5~-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20709063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Meclizine N'-Oxide

CAS RN

114624-69-0
Record name 4-[(4-Chlorophenyl)(phenyl)methyl]-1-[(3-methylphenyl)methyl]-1-oxo-1lambda~5~-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20709063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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